molecular formula C9H9IO2 B8515199 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Cat. No.: B8515199
M. Wt: 276.07 g/mol
InChI Key: KYWNVJABYJWOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-ethyl-2-hydroxy-3-iodobenzaldehyde

InChI

InChI=1S/C9H9IO2/c1-2-6-3-7(5-11)9(12)8(10)4-6/h3-5,12H,2H2,1H3

InChI Key

KYWNVJABYJWOBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 30.0 g of 5-ethyl-salicylaldehyde (Reg.No. 52411-35-5) in 500 ml of DMF was treated with 36.0 g of sodium iodide and 67.6 g of Chloroamine T and stirred for one hour at room temperature. The reaction mixture was concentrated in a high vacuum, poured into ice-water, made acid with 2N hydrochloric acid and extracted with ethyl acetate. The organic phases were washed with aqueous sodium thiosulphate solution, saturated sodium chloride solution and ice-water, dried over sodium sulphate and concentrated. The residue was taken up in ether-hexane (1:1) and filtered. The filtrate was concentrated and gave 45.8 g of 5-ethyl-2-hydroxy-3-iodo-benzaldehyde; MS (EI) m/z 276 M+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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